molecular formula C20H26N4O4S B2582787 2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105203-43-7

2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2582787
CAS No.: 1105203-43-7
M. Wt: 418.51
InChI Key: JARBXLHOECYKJY-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a structurally complex acetamide derivative featuring a thieno[3,4-c]pyrazole core, a 3,4-dimethoxyphenyl substituent, and a propylamino-ethyl-oxo side chain. This article provides a comparative analysis of this compound with similar derivatives, focusing on structural, synthetic, and crystallographic distinctions.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-4-7-21-19(26)10-24-20(14-11-29-12-15(14)23-24)22-18(25)9-13-5-6-16(27-2)17(8-13)28-3/h5-6,8H,4,7,9-12H2,1-3H3,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARBXLHOECYKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a thieno[3,4-c]pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H26_{26}N4_{4}O4_{4}S
  • Molecular Weight : 418.5 g/mol
  • CAS Number : 1105203-43-7

Synthesis

The synthesis of this compound involves multiple steps of organic reactions. Key steps include:

  • Formation of the thieno[3,4-c]pyrazole core.
  • Introduction of the dimethoxyphenyl group.
  • Coupling with the propylamino and acetamide functionalities.

The optimization of reaction conditions (temperature, solvent choice) is crucial for achieving high yields and purity.

Anticancer Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines:

  • Mechanism : The compound may interfere with key signaling pathways involved in cell growth and survival, particularly those mediated by tyrosine kinases and other oncogenic proteins .

Anti-inflammatory Effects

Thieno[3,4-c]pyrazoles have also been reported to possess anti-inflammatory properties. This activity is likely attributed to the modulation of inflammatory mediators such as cytokines and chemokines, leading to reduced inflammation in various models .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a series of thieno[3,4-c]pyrazole derivatives on human cancer cell lines including gastric carcinoma (MGC-803), breast adenocarcinoma (MCF-7), and nasopharyngeal carcinoma (CNE2). The results demonstrated that certain derivatives exhibited IC50_{50} values in the low micromolar range, indicating potent activity against these cancer types .

CompoundCell LineIC50_{50} (µM)
Derivative AMGC-8035.6
Derivative BMCF-78.9
Derivative CCNE27.4

Study 2: Mechanistic Insights

In another investigation focusing on the mechanism of action, it was found that these compounds could induce apoptosis in cancer cells through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Aryl Group Heterocyclic Core N-Substituent
Target Compound 3,4-Dimethoxyphenyl Thieno[3,4-c]pyrazole 2-(2-Oxo-2-propylaminoethyl) chain
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl Thiazole Thiazol-2-yl
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide Naphthyl Thiazole Thiazol-2-yl

Key Differences :

  • Aryl Substituents: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with electron-withdrawing dichloro substituents in analogs .
  • N-Substituent Complexity: The propylamino-ethyl-oxo chain may enhance solubility or enable coordination chemistry, unlike simpler thiazolyl substituents.

Hydrogen Bonding and Supramolecular Arrangements

Hydrogen bonding in acetamide derivatives is critical for crystal packing and functional properties. In analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, N–H···N bonds create dimers that stack along crystallographic axes . Graph-set analysis (R₂²(8)) reveals a cyclic dimerization pattern common in amides .

Predictions for the Target Compound :

  • Methoxy groups could engage in C–H···O interactions, influencing layer formation .

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